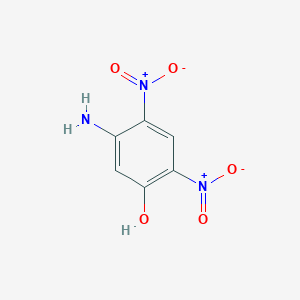

5-Amino-2,4-dinitrophenol

Descripción

Structure

3D Structure

Propiedades

Número CAS |

116632-20-3 |

|---|---|

Fórmula molecular |

C6H5N3O5 |

Peso molecular |

199.12 g/mol |

Nombre IUPAC |

5-amino-2,4-dinitrophenol |

InChI |

InChI=1S/C6H5N3O5/c7-3-1-6(10)5(9(13)14)2-4(3)8(11)12/h1-2,10H,7H2 |

Clave InChI |

PDZDGGBETNBMPK-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-])N |

SMILES canónico |

C1=C(C(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-])N |

Sinónimos |

5-AMINO-2,4-DINITRO-PHENOL |

Origen del producto |

United States |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Approaches to 5-Amino-2,4-dinitrophenol

Direct synthesis methods aim to introduce the amino and nitro groups onto the phenol (B47542) backbone in a concise manner. These strategies can be broadly categorized into amination of dinitrophenol scaffolds and the reduction of related nitro compounds.

The direct introduction of an amino group onto a 2,4-dinitrophenol (B41442) ring presents a synthetic challenge. One explored avenue involves electrophilic amination. Reagents such as O-(2,4-dinitrophenyl)hydroxylamine have been utilized to introduce an amine group onto a nucleophilic residue, with the concurrent release of 2,4-dinitrophenol. nih.govacs.org This method, while effective in certain contexts, is highly specific and depends on the activation of the substrate. nih.govacs.org Another approach involves the use of aminating agents like O-(2,4-dinitrophenyl)hydroxylamine, which can donate a free NH2 group to various nucleophiles under mild conditions. thieme-connect.com

A different strategy involves the reaction of 2,4-dinitrophenol with other compounds to form intermediates that can then be converted to the desired product. For instance, 2,4-dinitrophenol can be reacted with chloroacetic acid and sodium hydroxide (B78521) to form 2,4-dinitrophenoxyacetic acid, an intermediate for other syntheses. iosrjournals.org

A more common and established route to 5-amino-2,4-dinitrophenol involves the selective reduction of a related trinitro compound, such as picric acid (2,4,6-trinitrophenol). The challenge lies in reducing only one of the three nitro groups to an amino group while leaving the others intact.

Partial reduction of 2,4-dinitrophenol can yield aminonitrophenols. orgsyn.org For example, the partial reduction of 2,4-dinitrophenol can be achieved chemically. orgsyn.org The metabolism of 2,4-dinitrophenol in the human body also involves nitro reduction, leading to the formation of 2-amino-4-nitrophenol (B125904) and 4-amino-2-nitrophenol (B85986). wikipedia.org

The synthesis of related aminodinitrophenols, such as 2-amino-4,6-dinitrophenol (B181620) (picramic acid) and its isomer 4-amino-2,6-dinitrophenol, provides insight into these reduction processes. researchgate.net For instance, iso-picramic acid (4-amino-2,6-dinitrophenol) has been synthesized and its properties compared to picramic acid. researchgate.net

Furthermore, the synthesis of 5-amino-2,4,6-trinitro-1,3-dihydroxy-benzene has been achieved through nitration of an aminodinitrophenol precursor. researchgate.net This highlights the stepwise functionalization approach often employed in the synthesis of complex nitroaromatic compounds.

Synthesis of Key Precursors and Intermediates

The synthesis of 5-amino-2,4-dinitrophenol is intrinsically linked to the efficient preparation of its precursors. These precursors provide the foundational dinitrophenol moiety and the necessary functionality for the subsequent introduction of the amino group.

The primary precursor to the dinitrophenol moiety is typically phenol itself. The nitration of phenol is a common method to introduce nitro groups onto the aromatic ring. researchgate.netpaspk.org

Several methods exist for the synthesis of 2,4-dinitrophenol from phenol. One highly selective method involves the nitration of phenol with nitric acid in an aqueous-alcoholic medium at the boiling point of the reaction mixture, achieving a yield of up to 80%. researchgate.net Other methods include:

Nitration with nitric acid and sulfuric acid. google.com

Oxidative nitration of benzene (B151609) using nitric acid in the presence of mercury(II) salts. google.com

Hydrolysis of 2,4-dinitrochlorobenzene. wikipedia.orgprepchem.com

The choice of method can depend on factors such as desired yield, selectivity, and reaction conditions. For instance, direct nitration of phenol can sometimes lead to side reactions and lower yields, not exceeding 60% in some cases. paspk.org

Table 1: Comparison of 2,4-Dinitrophenol Synthesis Methods

| Starting Material | Reagents | Yield | Reference |

| Phenol | Nitric acid, aqueous-alcoholic medium | 80% | researchgate.net |

| Phenol | Nitric acid, sulfuric acid | - | google.com |

| Benzene | Nitric acid, mercury(II) salts | - | google.com |

| 2,4-Dinitrochlorobenzene | Sodium carbonate, water | 90% | prepchem.com |

Data table generated based on available research findings.

The introduction of the amino group is a critical step. As discussed in section 2.1.2, the most prevalent strategy is the selective reduction of a nitro group on a more highly nitrated precursor.

For instance, the synthesis of 5-amino-2,4-di-tert-butylphenol, a related compound, involves the reduction of 2,4-di-tert-butyl-5-nitrophenol (B1387553) using iron powder and ammonium (B1175870) chloride or through catalytic hydrogenation with Pd/C. google.comtdcommons.org These methods demonstrate common reduction techniques applicable to nitrophenol derivatives.

The use of Sanger's reagent (1-fluoro-2,4-dinitrobenzene, DNFB) and similar reagents like 2,4-dinitrochlorobenzene (DNCB) is well-established for labeling free amino groups in peptides and proteins. echemi.comresearchgate.net These reagents undergo nucleophilic aromatic substitution with the amino group, forming a stable dinitrophenyl (DNP) derivative. echemi.com While primarily used for analytical purposes, the underlying chemistry of forming a C-N bond with a dinitrophenyl group is relevant.

Green Chemistry Principles in 5-Amino-2,4-dinitrophenol Synthesis

The synthesis of nitrophenols has traditionally involved the use of harsh reagents and solvents, leading to environmental concerns. google.com There is a growing emphasis on developing more environmentally friendly synthetic routes.

Green chemistry approaches to the synthesis of related compounds, such as nitrophenols and aminophenols, offer valuable insights. For example, research has focused on the economical synthesis of nitrophenols by controlling physical parameters like temperature and reaction time, thereby avoiding the need for catalysts and harsh solvents. paspk.org One study found that the reaction between phenol and nitric acid at 20°C for one hour gave an optimal yield of nitrophenols. paspk.org

Furthermore, green synthesis methods are being explored for the reduction of nitrophenols. The use of gold nanoparticles decorated on ceria nanorods, fabricated using a citrus peel extract, has shown high efficiency in the reduction of p-nitrophenol to p-aminophenol. rsc.org Similarly, silver nanoparticles synthesized using plant extracts have been utilized for the chemical reduction of 4-nitrophenol (B140041) to 4-aminophenol. researchgate.net These catalytic systems offer the potential for milder reaction conditions and improved sustainability.

Electrochemical methods also present a green alternative for the reduction of nitrophenols, offering a way to transform pollutants into valuable chemicals with minimal by-products. mdpi.com

Solvent Selection and Minimization

The choice of solvent is critical in the synthesis of nitrophenol derivatives, impacting reaction rates, yields, and environmental footprint. Traditional syntheses often employ organic solvents, but modern approaches are trending towards greener alternatives and solvent-minimized conditions.

Research into the synthesis of the precursor 2,4-dinitrophenol has shown that using dioxane as a solvent can significantly accelerate the reaction and allow for lower synthesis temperatures (70-80°C). google.com In other related syntheses of aromatic compounds, facile methods using a combination of a water-miscible organic solvent like tetrahydrofuran (B95107) (THF) and an aqueous base have been developed, which are considered more environmentally benign. mdpi.com

Solvent minimization represents a key goal in green chemistry. Methodologies that reduce or eliminate solvents, such as solvent-free or neat reactions, are gaining prominence. cem.com These techniques, which can include ball milling or reacting neat reagents, simplify product purification, reduce waste, and can be enhanced by microwave irradiation. cem.comacs.orgacs.org For example, solvent-free Friedel-Crafts acylation of aromatic compounds has been successfully performed at room temperature, highlighting the potential for these methods to be applied to the synthesis of complex aromatic intermediates. nih.gov The use of solid supports, such as mineral oxides, can also facilitate solvent-free reactions by providing a surface for the reactants to interact. cem.com

| Solvent System | Application Context | Key Findings/Advantages | Reference |

|---|---|---|---|

| Aqueous-alcoholic medium | Nitration of phenol to 2,4-dinitrophenol | Highly selective method with yields up to 80%. | researchgate.net |

| Dioxane | Nitration of phenol | Accelerates reaction and reduces synthesis temperature. | google.com |

| Aqueous Base / Tetrahydrofuran (THF) | Sulfonate ester synthesis from 2,4-dinitrophenol | Environmentally benign, facile method. | mdpi.com |

| Ethanol (B145695):Acetone Mixture | Synthesis of Ni-Co Layered Double Hydroxide | 'Soft chemical' route that avoids unwanted side reactions (carbonate formation). | bohrium.com |

| Solvent-Free (Neat/Ball Milling) | General synthesis of aromatic compounds | Reduces waste, simplifies purification, environmentally benign. | acs.orgacs.orgnih.gov |

Catalyst Development for Sustainable Synthesis

Catalysis is central to the sustainable synthesis of 5-Amino-2,4-dinitrophenol, particularly in the crucial step of reducing a nitro group to an amine. The catalytic reduction of nitrophenols is a widely studied model reaction, with significant progress in developing highly efficient and reusable catalysts.

Noble metal nanoparticles, such as gold (Au) and silver (Ag), have demonstrated excellent catalytic activity for the reduction of 2,4-dinitrophenol to its corresponding amino derivatives in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). frontiersin.orgresearchgate.net However, the high cost of these metals has driven research towards more abundant and economical alternatives.

Recent developments have focused on catalysts based on 3d metals like copper (Cu) and nickel (Ni), which are more cost-effective. mdpi.com These metals, often in nanoparticle form, can be supported on various materials to enhance their stability and activity. Key support materials include:

Carbon : Provides a high surface area for nanoparticle dispersion. frontiersin.org

Magnetic Nanoparticles (e.g., Fe₃O₄) : Allow for easy catalyst recovery and reuse through the application of an external magnetic field, which is a significant advantage for industrial processes. mdpi.combohrium.com

Layered Double Hydroxides (LDH) : Offer a unique structure with numerous hydroxyl groups that can act as capping agents, leading to high catalytic activity. nih.gov

Furthermore, the synthesis of the catalysts themselves is being approached through a green chemistry lens. For example, rhenium nanoparticles (ReNPs) have been synthesized using caffeine (B1668208) extracted from coffee grounds as both a reducing and stabilizing agent, demonstrating a method that repurposes waste and avoids toxic chemicals. mdpi.com A combination of ferric chloride hexahydrate and activated carbon also serves as an effective and economical catalyst for the reduction of 2,4-dinitrophenol. google.com

| Catalyst System | Support Material | Reaction Catalyzed | Key Features | Reference |

|---|---|---|---|---|

| Gold (Au) Nanoparticles | Carbon | Reduction of 4-nitrophenol | High catalytic activity, detailed study on optimizing particle size. | frontiersin.org |

| Rhenium (Re) Nanoparticles | None (stabilized by caffeine) | Hydrogenation of 4-nitrophenol | Green synthesis using waste-derived caffeine, superior catalytic activity. | mdpi.com |

| Nano-Polyoxotungstate [Cu20P8W48] | Magnetic Nanoparticles (Fe₃O₄@SiO₂) | Reduction of 4-nitrophenol & 2,4,6-trinitrophenol | High performance, excellent efficiency, reusable magnetic catalyst. | bohrium.com |

| Copper (Cu) Nanoparticles | Polydopamine@Magnetite | Reduction of 2-, 3-, and 4-nitrophenol | Environmentally friendly, activity comparable to silver-based catalysts. | mdpi.com |

| Silver (Ag) Nanoparticles | Magnetite/Layered Double Hydroxide/Starch | Reduction of 4-nitrophenol | Bionanocomposite, high activity, easily recoverable. | nih.gov |

| AuNPs and AgNPs | Colloidal | Reduction of 2,4-dinitrophenol to 2,4-diaminophenol | Excellent catalytic activity at room temperature. | researchgate.net |

| Ferric chloride hexahydrate | Activated Carbon | Reduction of 2,4-dinitrophenol | Economical, high yield, suitable for industrial production. | google.com |

Reaction Mechanisms and Chemical Transformations

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Aminonitrophenols

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aromatic compounds bearing strong electron-withdrawing groups. wikipedia.org This reaction involves the displacement of a leaving group from the aromatic ring by a nucleophile. wikipedia.orgmasterorganicchemistry.com While 5-Amino-2,4-dinitrophenol itself does not have a typical leaving group, its derivatives (e.g., a halogenated analogue) would be highly reactive in SNAr processes due to the presence of the activating nitro groups. wikipedia.orgbyjus.com

The cornerstone of the SNAr mechanism is the formation of a resonance-stabilized, anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com This complex results from the nucleophile's attack on an electron-deficient carbon atom of the aromatic ring. wikipedia.org The formation of this intermediate is typically the slow, rate-determining step because it involves the temporary disruption of the ring's aromaticity. wikipedia.org

In the context of dinitrophenols, the stability of the Meisenheimer complex is significantly enhanced by the presence of electron-withdrawing groups. numberanalytics.com For instance, in the reaction of 2,4,6-trinitrophenol (picric acid), a structurally related compound, the formation of a stable hydride-Meisenheimer complex has been demonstrated as a key step in its biodegradation. asm.orgnih.govresearchgate.net The negative charge of the complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho and para nitro groups, which provides substantial stabilization. wikipedia.org The formation of Meisenheimer complexes is a well-established reaction for nitroaromatic compounds. asm.org

The nature of the leaving group is a critical factor influencing the rate of SNAr reactions. numberanalytics.com In contrast to SN2 reactions, where the bond to the leaving group is broken in the rate-determining step, the rate of many SNAr reactions is determined by the initial nucleophilic attack. masterorganicchemistry.comresearchgate.net Consequently, the leaving group's ability to activate the ring toward attack is often more important than its ability to depart.

This leads to a characteristic reactivity order for halogens as leaving groups in activated systems: F > Cl > Br > I. nih.gov The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Although the C-F bond is the strongest, its cleavage occurs in a fast, non-rate-limiting step after the Meisenheimer complex has formed. wikipedia.orgmasterorganicchemistry.com

Table 1: Relative Reactivity of Leaving Groups in Activated SNAr Reactions

| Leaving Group | Relative Reactivity | Rationale |

| F | Highest | High electronegativity activates the ring for nucleophilic attack. |

| Cl | Intermediate | Moderate electronegativity and bond strength. |

| Br | Intermediate | Similar reactivity to Chlorine in many cases. nih.gov |

| I | Lowest | Lower electronegativity provides less activation for the initial attack. |

This table presents a generalized trend for activated SNAr reactions.

The feasibility of SNAr reactions is highly dependent on the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring. wikipedia.org Nitro groups (-NO₂) are exemplary activators for this type of reaction. byjus.comnumberanalytics.com When positioned ortho or para to the leaving group, these groups effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orgbyjus.com

In a hypothetical SNAr reaction involving a derivative of 5-Amino-2,4-dinitrophenol (e.g., with a leaving group at C1), both the C2 and C4 nitro groups would play a role in stabilizing the anionic intermediate. The para-nitro group (at C4) and the ortho-nitro group (at C2) would delocalize the negative charge, lowering the activation energy for the reaction and significantly increasing the reaction rate. wikipedia.orgnumberanalytics.com This stabilization is the primary reason why aromatic rings that are normally nucleophilic can become electrophilic and undergo this substitution reaction. wikipedia.org

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. researchgate.net

Addition Step (Rate-Limiting): The nucleophile attacks the electron-deficient aromatic ring to form the Meisenheimer complex. This step is thermodynamically unfavorable due to the loss of aromaticity and has a high activation energy. wikipedia.org

Elimination Step (Fast): The leaving group departs, and the aromaticity of the ring is restored. This step is typically rapid and thermodynamically favorable. wikipedia.org

Electrophilic Aromatic Substitution Reactions on 5-Amino-2,4-dinitrophenol

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring. masterorganicchemistry.com The outcome of these reactions is governed by the electronic properties of the substituents already present on the ring.

The regioselectivity of an EAS reaction on 5-Amino-2,4-dinitrophenol is complex due to the competing effects of its substituents. The amino (-NH₂) and hydroxyl (-OH) groups are powerful activating groups and ortho-, para-directors, meaning they increase the ring's reactivity and direct incoming electrophiles to the positions ortho and para to themselves. libretexts.orgscispace.com In contrast, the two nitro (-NO₂) groups are strong deactivating groups and meta-directors, decreasing the ring's reactivity and directing electrophiles to the meta position. scispace.comyoutube.com

Table 2: Directing Effects of Substituents on 5-Amino-2,4-dinitrophenol

| Substituent | Position | Electronic Effect | Directing Influence |

| -OH | C1 | Activating (Resonance) | Ortho, Para |

| -NO₂ | C2 | Deactivating (Resonance & Inductive) | Meta |

| -NH₂ | C5 | Activating (Resonance) | Ortho, Para |

| -NO₂ | C4 | Deactivating (Resonance & Inductive) | Meta |

The only unsubstituted position on the ring is C6. Let's analyze the directing effects on this position:

The -OH group at C1 is ortho to C6.

The -NH₂ group at C5 is ortho to C6.

The -NO₂ group at C2 is meta to C6.

The -NO₂ group at C4 is meta to C6.

Both powerful activating groups (-OH and -NH₂) strongly direct an incoming electrophile to the C6 position. The deactivating groups (-NO₂) also happen to direct to this same position (relative to themselves). Therefore, if an electrophilic substitution reaction were to occur, it would be highly regioselective for the C6 position.

Substituent Effects on Electrophilic Attack

The reactivity of the benzene ring in 5-Amino-2,4-dinitrophenol towards electrophilic aromatic substitution is dictated by the interplay of its three distinct substituents: a hydroxyl (-OH) group, an amino (-NH2) group, and two nitro (-NO2) groups. These groups exert activating or deactivating influences through inductive and resonance effects, which in turn direct the position of an incoming electrophile.

The amino and hydroxyl groups are powerful activating substituents. uoanbar.edu.iq They possess lone pairs of electrons on the nitrogen and oxygen atoms, respectively, which can be donated to the aromatic ring through the resonance effect. uoanbar.edu.iqlibretexts.org This donation increases the electron density of the ring, particularly at the ortho and para positions relative to the substituent, making the molecule more susceptible to attack by electrophiles. uoanbar.edu.iqscispace.com

Conversely, the two nitro groups are strong deactivating substituents. scispace.com Their powerful electron-withdrawing inductive and resonance effects significantly decrease the electron density of the aromatic ring, making it less reactive towards electrophiles than benzene itself. uoanbar.edu.iq These groups direct incoming electrophiles primarily to the meta position relative to themselves. uoanbar.edu.iq

In 5-Amino-2,4-dinitrophenol, the directing effects of the substituents are as follows:

Hydroxyl group (at C1): Activates positions C2, C4, and C6.

Amino group (at C5): Activates positions C2, C4, and C6.

Nitro groups (at C2 and C4): Deactivate the entire ring but direct incoming groups to positions C1, C3, and C5 relative to their own positions.

Redox Chemistry of 5-Amino-2,4-dinitrophenol

The redox chemistry of 5-Amino-2,4-dinitrophenol is characterized by the distinct behaviors of its nitro and amino/hydroxyl functional groups.

Oxidation Pathways

While the reduction of nitroaromatics is more commonly studied, the amino and phenol (B47542) moieties of 5-Amino-2,4-dinitrophenol are susceptible to oxidation. The amino group can be oxidized to form nitroso or nitro compounds. The phenolic hydroxyl group can be oxidized, potentially leading to the formation of quinone-like structures. The presence of the strongly electron-withdrawing nitro groups influences the oxidation potential of the molecule. In related compounds, such as 2,4-dinitroanisole, oxidation can lead to the formation of 2,4-dinitrophenol (B41442). osti.gov

Reduction Pathways of Nitro and Amino Groups

The reduction of the nitro groups is a predominant chemical transformation for 5-Amino-2,4-dinitrophenol. This process is of significant interest in bioremediation and chemical synthesis. The reduction of nitroaromatics typically proceeds in a stepwise manner, involving a six-electron reduction to form the corresponding amine. nih.gov

The reduction pathway involves the sequential formation of nitroso and hydroxylamino intermediates before the final amino group is formed. nih.govorientjchem.org For a dinitro compound, the reduction can occur at one nitro group first, followed by the second. In the closely related 2,4-dinitrophenol, reduction yields a mixture of 2-amino-4-nitrophenol (B125904) and 4-amino-2-nitrophenol (B85986), which can be further reduced to 2,4-diaminophenol. cdc.gov

For 5-Amino-2,4-dinitrophenol, the reduction would proceed similarly. The introduction of an electron-donating amino group from the reduction of the first nitro group may hinder the reduction of the second nitro group. nih.gov The likely reduction products are outlined in the table below.

Table 1: Potential Reduction Products of 5-Amino-2,4-dinitrophenol

| Starting Material | Reduction Product | Further Reduction Product |

|---|---|---|

| 5-Amino-2,4-dinitrophenol | 2,5-Diamino-4-nitrophenol | 2,4,5-Triaminophenol |

Derivatization Reactions of the Amino and Hydroxyl Groups

The amino and hydroxyl groups of 5-Amino-2,4-dinitrophenol are reactive sites for various derivatization reactions, allowing for the synthesis of a wide range of new compounds.

Acylation and Alkylation Reactions

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the amino or hydroxyl group. The amino group is generally more nucleophilic and reacts more readily than the hydroxyl group. utsouthwestern.edu Acylation converts positively charged amino groups into neutral amide groups. utsouthwestern.edu The hydroxyl group can also be acylated to form an ester, a reaction that can be catalyzed by agents like hafnium triflate. sigmaaldrich.comsigmaaldrich.com

Alkylation: The selective alkylation of the amino group in aminophenols can be achieved through a one-pot reaction involving condensation with an aldehyde to form an imine, followed by reduction with a reagent like sodium borohydride (B1222165). researchgate.net O-alkylation of the phenolic hydroxyl group is also a feasible pathway, though it may require prior protection of the more reactive amino group to achieve selectivity. researchgate.net

Table 2: Common Reagents for Acylation and Alkylation

| Reaction Type | Reagent Class | Example Reagent | Functional Group Targeted |

|---|---|---|---|

| Acylation | Acid Anhydrides | Acetic Anhydride utsouthwestern.edu | Amino, Hydroxyl |

| Acylation | Acid Halides | Acetyl Chloride | Amino, Hydroxyl |

| Alkylation | Aldehydes (with reducing agent) | Benzaldehyde (with NaBH4) researchgate.net | Amino |

Condensation Reactions

The primary amino group of 5-Amino-2,4-dinitrophenol is a key site for condensation reactions. This type of reaction involves the joining of two molecules with the elimination of a small molecule, typically water.

A common example is the reaction with aldehydes and ketones to form Schiff bases (or imines). researchgate.net This reaction is fundamental in organic synthesis and for the preparation of various chemical intermediates.

Furthermore, the amino group can act as a nucleophile in substitution reactions with highly activated aromatic rings. A classic example is the reaction with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent. researchgate.net In this reaction, the amino group of 5-Amino-2,4-dinitrophenol would attack the electron-deficient carbon of FDNB, displacing the fluorine atom to form a new dinitrophenyl-amine derivative. researchgate.netnih.govscispace.com This type of reaction is widely used in biochemistry for the derivatization of amino acids for analytical purposes. nih.govscispace.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-fluoro-2,4-dinitrobenzene (FDNB) |

| 2,4,5-Triaminophenol |

| 2,4-diaminophenol |

| 2,4-dinitroanisole |

| 2,4-dinitrophenol |

| 2-amino-4-nitrophenol |

| 4,5-Diamino-2-nitrophenol |

| 4-amino-2-nitrophenol |

| 5-Amino-2,4-dinitrophenol |

| Acetic anhydride |

| Aniline |

| Benzene |

| Benzaldehyde |

| Dinitrobenzene |

| Hafnium triflate |

| Isobutyric anhydride |

| Phenol |

Advanced Spectroscopic Characterization and Analytical Methodologies of 5 Amino 2,4 Dinitrophenol

The structural elucidation and analytical detection of 5-Amino-2,4-dinitrophenol rely on a suite of advanced spectroscopic techniques. These methodologies provide detailed insights into the molecule's vibrational characteristics, nuclear environment, and fragmentation behavior, which are essential for its unambiguous identification and characterization.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio, Semiempirical Methods)

Geometry Optimization and Molecular Structure Prediction

Theoretical calculations, often employing DFT methods like B3LYP with various basis sets (e.g., 6-311G(d,p)), are used to predict bond lengths, bond angles, and dihedral angles. While specific optimized geometry data for 5-Amino-2,4-dinitrophenol is not extensively detailed in the available literature, studies on related nitroaromatic compounds, such as 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, have successfully used DFT (B3LYP-D3BJ/def2-TZVP level) to optimize molecular structures starting from crystallographic information files (CIF) nih.gov. This approach allows for a detailed prediction of the molecular framework in the gaseous phase. For similar molecules, it has been noted that functional groups can influence the planarity of the aromatic system researchgate.net.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential, Natural Bond Orbital Analysis)

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons mdpi.com. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability mdpi.com. A smaller gap generally implies higher reactivity mdpi.comnih.gov. For related aminonitro-aromatic compounds, DFT calculations have been used to compute these energy values and analyze the charge transfer interactions within the molecule nih.govresearchgate.netmaterialsciencejournal.org.

Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to understand the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the electron density surface. Typically, regions of negative potential (often colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) indicate sites for nucleophilic attack imist.mathaiscience.info. For similar molecules, MEP analysis has shown that electronegative atoms, such as the oxygen atoms in nitro groups, are centers of negative potential, whereas hydrogen atoms of amino groups are regions of positive potential nih.govthaiscience.inforesearchgate.net.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy. This analysis can reveal hyperconjugative interactions and charge delocalization, which contribute to molecular stability researchgate.netscirp.org. For instance, NBO analysis can elucidate the charge transfer from lone pairs on oxygen and nitrogen atoms to other parts of the molecule, explaining the stability and electronic properties of the system scirp.org.

Global Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)

Global reactivity descriptors are chemical concepts derived from the energies of frontier molecular orbitals that help quantify a molecule's reactivity. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω) mdpi.comimist.ma.

Ionization Potential (I) : Calculated as I = -EHOMO

Electron Affinity (A) : Calculated as A = -ELUMO

Chemical Hardness (η) : A measure of resistance to charge transfer, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap mdpi.com.

Electrophilicity Index (ω) : Measures the ability of a species to accept electrons. A higher value indicates a better electrophile mdpi.comimist.ma.

Studies on related nitrophenols and aminophenols have shown that the presence of a nitro group increases the electrophilicity index, making the molecule more reactive towards nucleophiles. Conversely, an amino group tends to increase the nucleophilicity of the aromatic system imist.mathaiscience.info.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons. |

| Electrophilicity Index (ω) | μ2 / 2η (where μ ≈ -χ) | Propensity to accept electrons. |

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using methods like DFT, each normal mode of vibration can be assigned to a specific spectral band. For 2,4-dinitrophenol (B41442), extensive studies have correlated calculated frequencies with experimental FT-IR and FT-Raman spectra, showing how intramolecular hydrogen bonds and the electronic effects of the nitro groups influence the vibrational modes researchgate.net. Although specific data for the 5-amino derivative is scarce, it is expected that the addition of the amino group would introduce characteristic N-H stretching and bending vibrations, which could be accurately predicted and assigned through similar computational approaches mdpi.com.

Conformational Analysis and Energy Landscapes

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is instrumental in elucidating reaction mechanisms, mapping out the pathways from reactants to products via transition states. While specific computational studies on the reaction mechanisms of 5-Amino-2,4-dinitrophenol were not found in the search results, the general approach involves locating transition state structures and calculating activation energies to determine the most likely reaction pathways. For instance, the reduction of nitroaromatic compounds to aromatic amines is a fundamentally important reaction, and computational studies can provide insights into the stepwise mechanism of this transformation mdpi.com. Similarly, the formation of dinitrophenols from mononitrophenols in aqueous atmospheric chemistry has been investigated, highlighting the role of key reactive species through mechanistic exploration nih.gov. Such computational tools could be applied to understand the synthesis, degradation, or metabolic pathways involving 5-Amino-2,4-dinitrophenol.

Transition State Characterization

Transition state (TS) characterization is crucial for understanding the mechanism and kinetics of a chemical reaction. It involves locating the saddle point on a potential energy surface that connects reactants to products. For nitroaromatic compounds, this could involve studying reaction mechanisms such as reduction of nitro groups or proton transfer. Computational methods are used to calculate the geometry and energy of the transition state, which is essential for determining the activation energy of the reaction.

Potential Energy Surface Exploration

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. youtube.commdpi.com Exploring the PES allows chemists to identify stable isomers (local minima), transition states (saddle points), and reaction pathways. youtube.com For a molecule like 5-Amino-2,4-dinitrophenol, PES exploration could reveal different conformational isomers and the energy barriers between them, providing insight into the molecule's flexibility and preferred shapes. researchgate.net

Kinetic Rate Constant Calculations

Theoretical kinetic rate constants can be calculated using information derived from computational studies, particularly the energies of reactants and transition states. A study on the reduction of various nitroaromatic compounds, including 2,4-dinitrophenol, determined experimental reaction rate constants (k₁) which highlight the catalytic efficiency in converting nitro groups to amino groups. mdpi.com While specific calculations for 5-Amino-2,4-dinitrophenol are not available, pharmacokinetic studies on mice have determined the elimination half-lives of related metabolites like 2-amino-4-nitrophenol (B125904) (46 h) and 4-amino-2-nitrophenol (B85986) (26 h). nih.gov

Table 1: Experimental Kinetic Data for the Reduction of Nitroaromatic Compounds mdpi.com

| Substrate | Rate Constant (k₁) s⁻¹ (Catalyst 1) | Rate Constant (k₁) s⁻¹ (Catalyst 2) |

|---|---|---|

| 2,4-dinitrophenol | 0.933 | 0.169 |

| 2-nitroaniline | 1.406 | 0.261 |

| 4-nitroaniline | 0.263 | 0.040 |

This table is interactive and can be sorted by column.

Intermolecular Interactions and Hydrogen Bonding Networks

Intermolecular interactions, particularly hydrogen bonds, play a critical role in the structure, properties, and biological activity of molecules.

Non-Covalent Interaction Analysis

Non-covalent interactions (NCIs) are dominant forces in the stabilization of molecular structures. nih.gov Analysis of NCIs, often performed using DFT and Quantum Theory of Atoms in Molecules (QTAIM), can elucidate the nature and strength of interactions like hydrogen bonds and van der Waals forces. researchgate.net For related molecules, studies have shown that intramolecular hydrogen bonds, for instance between a hydroxyl group and a neighboring nitro group in 2,4-dinitrophenol, significantly influence the molecule's structure and vibrational spectra. researchgate.net

Hydrogen Bond Characterization and Strength

Hydrogen bonds are key determinants of molecular geometry and interactions. nih.gov Their strength can be evaluated computationally by calculating bond enthalpies and analyzing geometric parameters. nih.gov In studies of 2,4-dinitrophenol, a strong intramolecular hydrogen bond between the hydroxyl and an adjacent nitro group has been suggested by both experimental and theoretical data. researchgate.net The characterization of such bonds helps in understanding the molecule's chemical behavior and potential for interacting with other molecules.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide detailed information on the dynamic behavior, conformational changes, and thermodynamic properties of a system. The Automated Topology Builder (ATB) is a tool that helps in developing molecular force fields necessary for MD simulations of molecules like 2,4-dinitrophenol. uq.edu.auuq.edu.au Such simulations can be applied to understand how a ligand interacts with a biological target, calculate free energies, and refine molecular structures. uq.edu.au

Lack of Specific Research Hinders In-Depth Computational Analysis of 5-Amino-2,4-dinitrophenol

Consequently, the construction of a detailed scientific article with specific data tables on the rotational energy barriers of substituent groups (amino and nitro groups), dihedral angle distributions from molecular dynamics simulations, and quantitative analysis of solvation effects, as per the requested outline, cannot be fulfilled at this time. The absence of published research directly investigating these properties for 5-Amino-2,4-dinitrophenol means that any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and reliance on sourced data.

General principles of computational chemistry suggest that the conformational flexibility of 5-Amino-2,4-dinitrophenol would primarily involve the rotation around the single bonds connecting the amino (-NH2) and nitro (-NO2) groups to the phenyl ring, as well as the rotation of the hydroxyl (-OH) group. The dynamics of these rotations would be influenced by intramolecular hydrogen bonding between the hydroxyl and the ortho-nitro group, and the electronic effects of the electron-donating amino group and the electron-withdrawing nitro groups.

Furthermore, the solvation of 5-Amino-2,4-dinitrophenol in different solvents would be expected to significantly impact its molecular behavior. Polar solvents would likely interact with the polar functional groups, influencing the conformational preferences and the electronic structure of the molecule. However, without specific computational studies, quantitative data on these interactions remain unavailable.

Future computational research employing methods such as Density Functional Theory (DFT) for conformational analysis and the calculation of rotational barriers, and molecular dynamics (MD) simulations to understand the dynamic behavior and solvation shell structure, would be necessary to provide the specific data required for a comprehensive article on the computational and theoretical chemistry of 5-Amino-2,4-dinitrophenol.

Applications As a Chemical Intermediate in Organic Synthesis

Precursor in the Synthesis of Dyes and Pigments

2,4-dinitrophenol (B41442) is a well-established precursor in the manufacturing of several classes of dyes, owing to its dinitrated aromatic structure that can be chemically altered to produce complex, color-bearing molecules. wikipedia.org

Sulfur Dyes

A primary application of 2,4-dinitrophenol is in the production of sulfur dyes, most notably Sulfur Black 1, which is one of the most commonly used dyes for cotton by volume. atamanchemicals.comwikipedia.org The synthesis involves the reaction of 2,4-dinitrophenol with sodium sulfide in hot water. atamanchemicals.comwikipedia.org

While the precise chemical reactions involved in the formation of sulfur dyes are complex and not entirely understood, the process is accepted to begin with the reduction of the nitro groups on the 2,4-dinitrophenol molecule to form aniline derivatives. atamanchemicals.comwikipedia.org These intermediates are thought to subsequently form indophenol-containing structures that are further cross-linked by sulfur. The final product is a high-molecular-weight, insoluble polymer. atamanchemicals.comwikipedia.org Black sulfur dyes derived from 2,4-dinitrophenol are known for their good wash-fastness and cost-effectiveness. wikipedia.orggoogle.com To achieve specific shades or properties, 2,4-dinitrophenol can be used in combination with other intermediates like p-aminophenol, picric acid, or picramic acid. google.comgoogle.com

| Starting Material | Reagents | Conditions | Product |

|---|---|---|---|

| 2,4-Dinitrophenol | Sodium Polysulfide (from Sodium Sulfide and Sulfur) | Reflux in water (e.g., 110-120°C) or under pressure (130-140°C) | Sulfur Black 1 (Complex Polymer) |

Indigo Dye Intermediates

2,4-dinitrophenol also serves as a starting material in the synthesis of intermediates for indigo dyes. One such intermediate, 2,4-dinitrophenoxyacetic acid, was synthesized by reacting 2,4-dinitrophenol with chloroacetic acid and sodium hydroxide (B78521). iosrjournals.org This reaction creates a precursor that can be further processed into more complex molecules used in the production of various dyes. iosrjournals.org

Role in the Production of Substituted Phenols and Anilines

The nitro groups of 2,4-dinitrophenol can be selectively or fully reduced to amino groups, making it a versatile precursor for a range of substituted phenols and anilines. These products are valuable intermediates in the pharmaceutical and dye industries.

Synthesis of Diaminophenols

The complete reduction of both nitro groups of 2,4-dinitrophenol yields 2,4-diaminophenol. This transformation can be achieved through several methods, including catalytic hydrogenation or reduction using metals in an acidic solution. prepchem.com A specific method involves the hydrogenation of 2,4-dinitrophenol in a 4% aqueous solution of hydrochloric acid, which produces 2,4-diaminophenol dihydrochloride with a high yield. prepchem.com

Recent research has also explored the use of gold (AuNPs) and silver (AgNPs) nanoparticles as catalysts for this reduction. researchgate.net In the presence of sodium borohydride (B1222165) (NaBH₄), these nanoparticles have demonstrated excellent catalytic activity in converting 2,4-dinitrophenol to 2,4-diaminophenol at room temperature. researchgate.netdntb.gov.ua

| Starting Material | Method | Reagents/Catalysts | Product |

|---|---|---|---|

| 2,4-Dinitrophenol | Catalytic Hydrogenation | H₂, Catalyst | 2,4-Diaminophenol |

| 2,4-Dinitrophenol | Metal Reduction | Metal (e.g., Fe, Zn), Acid (e.g., HCl) | 2,4-Diaminophenol |

| 2,4-Dinitrophenol | Nanoparticle Catalysis | AuNPs or AgNPs, NaBH₄ | 2,4-Diaminophenol |

Synthesis of Aminonitrophenols

The partial reduction of 2,4-dinitrophenol allows for the synthesis of aminonitrophenols, where one nitro group is converted to an amino group while the other remains intact. 2-Amino-4-nitrophenol (B125904) is a common product of such reactions. orgsyn.org

Several methods exist for this selective reduction. One established procedure involves using sodium sulfide as the reducing agent in an aqueous ammoniacal solution with ammonium (B1175870) chloride. orgsyn.orggoogle.com However, this method can result in moderate yields and may require additional purification steps. google.com Another approach using sodium disulfide in ethanol (B145695) can lead to the formation of both 2-amino-4-nitrophenol and the isomeric 4-amino-2-nitrophenol (B85986), necessitating complex separation. google.com A more recent and efficient process utilizes sodium hydrogen sulfide in an aqueous ammonia solution, which provides higher yields and purity. google.comgoogle.com Studies on the selective reduction of substituted dinitro compounds have shown that in dinitrophenols, a nitro group positioned ortho to the hydroxyl group is preferentially reduced. stackexchange.com

| Starting Material | Reducing Agent | Solvent/Conditions | Primary Product(s) | Yield |

|---|---|---|---|---|

| 2,4-Dinitrophenol | Sodium Sulfide | Aqueous Ammonia, Ammonium Chloride | 2-Amino-4-nitrophenol | 58-61% |

| 2,4-Dinitrophenol | Sodium Disulfide | Ethanol, Caustic Soda | 2-Amino-4-nitrophenol and 4-Amino-2-nitrophenol | Mixture |

| 2,4-Dinitrophenol | Sodium Hydrogen Sulfide | Aqueous Ammonia | 2-Amino-4-nitrophenol | 74-76% |

Catalytic and Cocatalytic Roles in Organic Reactions

Beyond its role as a precursor, 2,4-dinitrophenol (DNP) has been identified as an effective cocatalyst in certain organic reactions. acs.org Specifically, it has been shown to dramatically enhance the activity and enantioselectivity of primary amine organocatalysts in direct asymmetric aldol reactions. acs.orgacs.org

The aldol reaction is a fundamental carbon-carbon bond-forming reaction. While some primary amine organocatalysts derived from natural amino acids are inefficient on their own, the addition of DNP as a cocatalyst significantly improves their performance. acs.orgacs.org This approach is cost-effective and environmentally beneficial as it enhances the efficiency of readily available catalysts rather than requiring the development of new, complex ones. acs.org The organocatalytic system composed of a primary amine and DNP has demonstrated high enantioselectivities across a broad spectrum of ketones. acs.org

Activation of Carboxylic Acids

The activation of carboxylic acids is a fundamental transformation in organic synthesis, enabling the formation of esters, amides, and other acyl derivatives. This process often involves converting the hydroxyl group of the carboxylic acid into a better leaving group. While various reagents are employed for this purpose, the role of aminodinitrophenol isomers in this context is not well-documented.

Research into related compounds, specifically 2,4-dinitrophenol, has shown its utility in activating carboxylic acids. This is achieved by forming 2,4-dinitrophenyl (DNP) esters. These esters are more susceptible to nucleophilic attack than the corresponding free carboxylic acids, thereby facilitating reactions with amines and alcohols. The electron-withdrawing nature of the two nitro groups on the phenyl ring makes the 2,4-dinitrophenoxy group an excellent leaving group.

However, there is a lack of specific research findings detailing the use of 5-Amino-2,4-dinitrophenol for the activation of carboxylic acids. The electronic properties of this specific isomer, influenced by the presence and position of the amino group in addition to the nitro groups, would theoretically impact its effectiveness as an activating agent. The amino group, being an electron-donating group, would likely modulate the electron-withdrawing capacity of the dinitrophenyl system, potentially altering its reactivity compared to 2,4-dinitrophenol. Without dedicated studies on 5-Amino-2,4-dinitrophenol, its efficacy and specific applications in carboxylic acid activation remain hypothetical.

Organocatalysis in Asymmetric Reactions

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze chemical reactions enantioselectively. Primary amines and their derivatives are a prominent class of organocatalysts, often employed in reactions such as asymmetric aldol and Michael additions.

Studies have demonstrated that 2,4-dinitrophenol can act as an effective cocatalyst in asymmetric aldol reactions catalyzed by primary amine organocatalysts. acs.org In these systems, the acidic phenol (B47542) of 2,4-dinitrophenol is thought to protonate the intermediate enamine, enhancing its reactivity and influencing the stereochemical outcome of the reaction. This has been shown to significantly improve both the activity and enantioselectivity of the primary amine catalysts. acs.org

There is, however, a notable absence of research specifically investigating the application of 5-Amino-2,4-dinitrophenol in organocatalysis. The presence of both an acidic phenolic hydroxyl group and a basic amino group within the same molecule suggests the potential for bifunctional catalysis. Such a molecule could theoretically participate in reactions by activating both the electrophile and the nucleophile. Nevertheless, without experimental data and detailed research findings on 5-Amino-2,4-dinitrophenol, its potential as an organocatalyst in asymmetric reactions is purely speculative. The specific steric and electronic effects of the amino group at the 5-position would be critical in determining its catalytic activity and stereoselectivity.

Insufficient Data for Environmental Transformation and Degradation Pathways of 5-Amino-2,4-dinitrophenol

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a significant lack of specific information regarding the environmental transformation and degradation pathways of the chemical compound 5-Amino-2,4-dinitrophenol .

The requested article structure requires detailed research findings on specific abiotic and biotic degradation mechanisms, including photochemical degradation, chemical hydrolysis, reductive transformation, and biotransformation pathways.

The conducted searches primarily yielded information on related but distinct compounds, such as:

2,4-Dinitrophenol (2,4-DNP) : A widely studied compound for which extensive data on environmental fate exists. Its primary degradation products are 2-amino-4-nitrophenol and 4-amino-2-nitrophenol.

Picramic Acid (2-Amino-4,6-dinitrophenol) : An isomer of the requested compound, for which some toxicological and manufacturing data is available, but detailed environmental degradation studies are scarce.

Extrapolating data from these related compounds to 5-Amino-2,4-dinitrophenol would be scientifically inappropriate, as the specific arrangement of functional groups on the aromatic ring heavily influences chemical reactivity and dictates the precise pathways of degradation.

Due to the absence of specific studies on the direct photolysis, photo-oxidation, hydrolysis, and biological transformation of 5-Amino-2,4-dinitrophenol, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The necessary detailed research findings for this specific isomer are not present in the available literature.

Environmental Transformation and Degradation Pathways Chemical Focus

Biotransformation Pathways (Chemical Transformations Only)

Microbial Nitro Group Reduction Mechanisms

The microbial degradation of nitroaromatic compounds like 5-Amino-2,4-dinitrophenol is primarily initiated through the reduction of the nitro (-NO₂) groups. This biotransformation is catalyzed by a class of enzymes known as nitroreductases, which are found in a wide range of bacteria. These enzymes typically contain flavin mononucleotide (FMN) as a prosthetic group and utilize NAD(P)H as an electron donor.

The reduction of a nitro group to an amino group (-NH₂) is a six-electron transfer process that occurs in sequential two-electron steps. researchgate.net The general pathway is as follows:

Nitro to Nitroso: The nitro group (R-NO₂) is first reduced to a nitroso group (R-NO).

Nitroso to Hydroxylamino: The nitroso group is further reduced to a hydroxylamino group (R-NHOH).

Hydroxylamino to Amino: Finally, the hydroxylamino group is reduced to the corresponding amino group (R-NH₂).

Bacterial nitroreductases are broadly classified into two types based on their sensitivity to oxygen. Type I nitroreductases are oxygen-insensitive and catalyze the two-electron reduction of the nitro group, often resulting in the hydroxylamino derivative as the final product. tandfonline.com Type II enzymes are oxygen-sensitive and facilitate a single-electron transfer, forming a nitro anion radical.

In the case of 5-Amino-2,4-dinitrophenol, the existing amino group influences the reduction of the remaining nitro groups. The presence of an electron-donating amino group on the aromatic ring makes further reduction more difficult compared to the parent compound, 2,4-dinitrophenol (B41442). tandfonline.com Microbial action would proceed by sequentially reducing the remaining two nitro groups, likely under anaerobic conditions, to ultimately form 2,4,5-triaminophenol.

Aromatic Ring Cleavage Mechanisms (Non-Biological Context)

In a non-biological context, the degradation of the stable aromatic ring of 5-Amino-2,4-dinitrophenol is achieved through advanced oxidation processes (AOPs). These methods employ highly reactive chemical species, most notably the hydroxyl radical (•OH), to initiate ring cleavage.

Fenton and Photo-Fenton Oxidation: The Fenton reaction utilizes hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst to generate hydroxyl radicals. tandfonline.comtandfonline.comresearchgate.net The photo-Fenton process enhances this reaction with UV light, which facilitates the regeneration of the Fe²⁺ catalyst, thereby producing more radicals. tandfonline.com The degradation mechanism for a nitrophenol ring via this process involves:

Hydroxylation: The initial attack by •OH radicals leads to the substitution of hydrogen atoms or nitro groups on the aromatic ring, forming polyhydroxylated intermediates. researchgate.netresearchgate.net

Ring Opening: Subsequent attacks by •OH radicals on these hydroxylated intermediates destabilize the aromatic structure, leading to the cleavage of the benzene (B151609) ring.

Mineralization: The ring-opened aliphatic intermediates, such as short-chain carboxylic acids (e.g., oxalic, formic, acetic acid), are further oxidized to inorganic products like CO₂, water, and nitrate (B79036) ions. researchgate.netresearchgate.net

Ozonolysis: Ozone (O₃) is another powerful oxidant that can directly cleave the aromatic ring. The mechanism is believed to proceed via a 1,3-dipolar cycloaddition of ozone to the double bonds of the aromatic ring. researchgate.net This initial reaction forms an unstable molozonide, which rearranges and cleaves to produce smaller, unsaturated aliphatic compounds. msu.edu For nitrophenols, this pathway can form intermediates such as catechol, benzoquinone, maleic acid, and oxalic acid before complete mineralization. nih.gov

Photocatalysis: Heterogeneous photocatalysis, often using semiconductors like titanium dioxide (TiO₂), is another effective AOP. nih.govdeswater.com When irradiated with UV light, the catalyst generates electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. These species then oxidize the aromatic compound through a mechanism similar to that of the Fenton process, leading to ring cleavage and mineralization. researchgate.net

Formation of Stable Metabolites and Intermediates

During the transformation of 5-Amino-2,4-dinitrophenol, several intermediate compounds are formed before complete degradation is achieved. The nature of these intermediates depends on the degradation pathway.

Under microbial nitro-reducing conditions, the sequential reduction of the two nitro groups is the primary pathway. This leads to the formation of a series of progressively more reduced aminophenol derivatives. The initial compound itself, 5-Amino-2,4-dinitrophenol, is a metabolite in the degradation of trinitrophenols. Further reduction would yield diaminophenol and ultimately triaminophenol isomers as stable metabolites under anaerobic conditions.

In contrast, non-biological AOPs generate a different set of intermediates. The initial attack by hydroxyl radicals produces hydroxylated versions of the parent molecule. Subsequent ring cleavage results in various short-chain aliphatic acids.

Below is a table of potential stable metabolites and intermediates formed from 5-Amino-2,4-dinitrophenol via microbial reduction.

| Precursor Compound | Transformation Process | Intermediate/Metabolite | Chemical Formula |

| 5-Amino-2,4-dinitrophenol | Microbial Nitro Group Reduction | 2,5-Diamino-4-nitrophenol | C₆H₆N₄O₃ |

| 5-Amino-2,4-dinitrophenol | Microbial Nitro Group Reduction | 4,5-Diamino-2-nitrophenol | C₆H₆N₄O₃ |

| 2,5-Diamino-4-nitrophenol | Microbial Nitro Group Reduction | 2,4,5-Triaminophenol | C₆H₇N₃O |

| 4,5-Diamino-2-nitrophenol | Microbial Nitro Group Reduction | 2,4,5-Triaminophenol | C₆H₇N₃O |

Adsorption and Desorption Phenomena in Environmental Matrices

The transport and bioavailability of 5-Amino-2,4-dinitrophenol in the environment are heavily influenced by its tendency to adsorb to solid matrices like soil, sediment, and activated carbon.

Surface Interactions with Adsorbents

The adsorption of 5-Amino-2,4-dinitrophenol onto environmental surfaces is a complex process governed by various intermolecular forces. The molecule possesses several functional groups—a phenolic hydroxyl group, an amino group, and two nitro groups—that dictate its interaction with adsorbent surfaces. Studies on the closely related compound 2,4-dinitrophenol (DNP) provide significant insight into these mechanisms.

Key factors influencing adsorption include:

pH of the Solution: The pH is a critical parameter as it determines the surface charge of the adsorbent and the ionization state of the adsorbate. msu.eduresearchgate.netasianpubs.org 5-Amino-2,4-dinitrophenol is an amphoteric molecule, with an acidic phenolic group and a basic amino group. At low pH, the amino group is protonated (-NH₃⁺), and at high pH, the phenolic group is deprotonated (-O⁻). Adsorption is often most favorable at a pH where electrostatic attraction between the molecule and the adsorbent surface is maximized. For DNP, optimal adsorption on many materials occurs in the acidic pH range of 4.0 to 5.0. researchgate.netasianpubs.org

Adsorbent Surface Chemistry: The chemical nature of the adsorbent surface is paramount. For activated carbon, surface functional groups (e.g., carboxyl, hydroxyl) influence polarity and charge. nih.gov Interactions can include electrostatic forces, hydrogen bonding (via the -OH, -NH₂, and -NO₂ groups), and π-π stacking interactions between the aromatic ring of the adsorbate and the graphitic structure of activated carbon. deswater.com

Pore Structure: For porous adsorbents like activated carbon and biochar, textural properties such as surface area and pore volume are crucial. High surface area and a well-developed microporous structure generally lead to higher adsorption capacity.

The table below summarizes the maximum adsorption capacities (qₘₐₓ) of various adsorbents for the related compound 2,4-dinitrophenol.

| Adsorbent | Maximum Adsorption Capacity (qₘₐₓ) (mg/g) | Reference |

| Chitosan/TiO₂ Composite Film | 900 | tandfonline.com |

| Graphene oxide-Fe₃O₄ | 425.58 | tandfonline.com |

| Activated Carbon | 277.78 | tandfonline.com |

| Chicken Manure Biochar | 148.1 | tandfonline.com |

| Date Seeds | N/A (Modeled by Freundlich) | researchgate.net |

Regeneration and Reusability of Adsorbent Materials

For adsorption to be a sustainable and cost-effective remediation technology, the regeneration and reuse of the adsorbent material are essential. The choice of regeneration method depends on the nature of the adsorbent and the strength of the adsorbate-adsorbent interactions.

Common regeneration techniques include:

Solvent Washing: This method involves using a solvent to desorb the adsorbed compound. For DNP, organic solvents like ethanol (B145695) have been used, though they may lead to a decrease in adsorbent performance over multiple cycles. tandfonline.com Changes in pH can also facilitate desorption; using a saline solution (e.g., 0.05 M NaCl) has been shown to effectively regenerate chitosan-based adsorbents by disrupting electrostatic interactions, allowing for numerous cycles without significant loss of efficiency. tandfonline.comresearchgate.net Acidic solutions, such as 0.2 M HCl, are also common eluents.

Thermal Treatment: Heating the spent adsorbent to high temperatures can desorb and/or decompose the adsorbed organic compounds. However, this energy-intensive method risks damaging the adsorbent's structure and is not always practical.

Microwave Irradiation: This has emerged as an effective and rapid regeneration method. For date seeds used to adsorb DNP, microwave irradiation resulted in a regeneration efficiency of 96%. researchgate.net

The table below details regeneration methods investigated for adsorbents used for DNP removal.

| Adsorbent | Regeneration Method | Efficiency/Outcome | Reference |

| Chitosan/TiO₂ Film | 0.05 M NaCl solution | High reusability over 10 cycles with no loss in efficiency. | tandfonline.comresearchgate.net |

| Amine-functionalized metal–organic framework | Ethanol | Efficiency decreased from 97% to 52% over 5 cycles. | tandfonline.com |

| Date Seeds | Microwave Irradiation | 96% regeneration efficiency. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 5-Amino-2,4-dinitrophenol?

- Synthesis : Utilize slow evaporation solution growth methods for single-crystal formation, as demonstrated for structurally related compounds like 2-amino-5-nitropyridine-2,4-dinitrophenol (ANDP) .

- Characterization : Employ single-crystal X-ray diffraction (SCXRD) to determine crystallographic parameters (e.g., monoclinic system, space group P21/n) and powder XRD to confirm crystallinity and homogeneity . Additional spectroscopic validation via FTIR and NMR can resolve functional groups and molecular connectivity.

Q. How can spectroscopic and computational methods resolve structural ambiguities in nitro-aromatic derivatives?

- Spectroscopy : Combine FTIR to identify nitro (-NO₂) and amino (-NH₂) vibrational modes. UV-Vis spectroscopy can detect charge-transfer transitions.

- Computational Analysis : Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., O–H···N hydrogen bonds) and molecular electrostatic potential (MEP) mapping to visualize charge distribution . Density functional theory (DFT) calculations can predict nonlinear optical (NLO) properties, such as hyperpolarizability, to guide SHG-active material design .

Advanced Research Questions

Q. How do donor-acceptor substituents influence nonlinear optical (NLO) properties in 5-Amino-2,4-dinitrophenol analogs?

- Mechanism : The amino group acts as an electron donor, while nitro groups serve as acceptors, enabling intramolecular charge transfer (ICT). This ICT enhances second-harmonic generation (SHG) activity, as observed in ANDP crystals .

- Methodology : Compare experimental SHG efficiency (e.g., Kurtz-Perry powder method) with DFT-derived hyperpolarizability values. Population analysis via Natural Bond Orbital (NBO) theory can quantify charge transfer contributions .

Q. What contradictions exist in biological activity studies of nitro-aromatic compounds, and how can they be addressed?

- Contradictions : While 2,4-dinitrophenol (DNP) is a well-documented uncoupler of oxidative phosphorylation with acute toxicity , amino-substituted derivatives like 5-Amino-2,4-dinitrophenol may exhibit altered bioactivity due to reduced lipophilicity or enhanced solubility.

- Resolution : Conduct comparative in vitro mitochondrial assays to evaluate uncoupling efficiency. Use LC-MS/MS to monitor metabolic stability and cytotoxicity in cell lines. Structural analogs (e.g., 2-Amino-4-chloro-5-nitrophenol) from cataloged standards can serve as controls.

Methodological Challenges

Q. How can researchers mitigate purity and isomerization issues during synthesis?

- Purity Control : Validate purity via HPLC with UV detection (λ = 254 nm) and cross-reference retention times with certified standards. For crystalline products, match experimental powder XRD patterns with simulated data .

- Isomer Differentiation : Use high-resolution mass spectrometry (HRMS) to distinguish positional isomers. Chromatographic separation (e.g., silica gel column) can resolve 2,4- vs. 2,6-dinitrophenol derivatives, leveraging polarity differences .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.